4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. Among these, six-membered aromatic heterocycles like pyrimidine (B1678525) are fundamental. The pyrimidine ring system, an diazine with nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. researchgate.net The chemistry of pyrimidine and its derivatives is therefore crucial to the development of molecules that can interact with biological systems.
Significance of Pyrimidine Scaffolds in Chemical Synthesis
The pyrimidine scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. researchgate.netresearchgate.net Its derivatives exhibit a vast spectrum of biological and pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.netorientjchem.org The presence of two nitrogen atoms in the ring allows for diverse functionalization and modification, making it a key pharmacophoric fragment in drug discovery. researchgate.net
In recent years, the rational design of hybrid molecules incorporating pyrimidine has shown promise for enhancing pharmacological profiles and overcoming drug resistance. researchgate.net Pyrimidine-based compounds are well-established in cancer treatment, with notable examples including 5-fluorouracil (B62378) and capecitabine. researchgate.net The adaptability of the pyrimidine ring allows chemists to synthesize large libraries of compounds for screening, facilitating the discovery of new therapeutic agents. researchgate.netnih.gov
Table 1: Examples of Bioactive Pyrimidine Derivatives
| Compound Name | Therapeutic Area | Significance |
|---|---|---|
| 5-Fluorouracil | Anticancer | A widely used chemotherapeutic agent for various cancers. researchgate.net |
| Imatinib | Anticancer | A targeted therapy for certain types of cancer, containing a 2-aminopyrimidine (B69317) moiety. mdpi.com |
| Palbociclib | Anticancer | A kinase inhibitor used in the treatment of breast cancer, featuring a 2-aminopyrimidine core. mdpi.com |
Role of Trifluoromethyl Groups in Chemical Design
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design. scilit.combohrium.com This small, fluorine-containing substituent can dramatically alter a molecule's physicochemical and biological properties. nih.gov The CF3 group is highly electronegative and lipophilic, which can enhance a drug's ability to cross cell membranes. nih.govmdpi.com
One of the most significant advantages of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic degradation, particularly oxidation, which can prolong the half-life of a drug in the body. nih.govmdpi.com Furthermore, the steric bulk of the CF3 group, which is larger than a methyl group, can influence molecular conformation and improve binding selectivity to biological targets. mdpi.com Its incorporation into a molecule often enhances bioactivity by favorably altering the compound's pharmacological profile. researchgate.net
Table 2: Comparison of Physicochemical Properties
| Property | Methyl (-CH3) | Chlorine (-Cl) | Trifluoromethyl (-CF3) |
|---|---|---|---|
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.71 | +0.88 mdpi.com |
| Steric Size (Van der Waals radius, Å) | 2.00 | 1.80 | 2.44 |
| Metabolic Stability | Prone to oxidation | Generally stable | Highly stable to oxidation mdpi.com |
Overview of Aminomethyl Functionalities in Organic Synthesis
The aminomethyl group (-CH2NH2) is a valuable functional group in organic synthesis, serving as a versatile building block and a precursor for more complex molecular architectures. nbinno.com This primary amine attached to a methylene (B1212753) bridge can be readily modified through a wide range of chemical reactions, including acylation, alkylation, and Schiff base formation, allowing for the construction of diverse molecular libraries.
In drug development, the aminomethyl group is often incorporated into molecules to introduce a basic center, which can be crucial for forming salt derivatives with improved solubility and bioavailability. It also serves as a key linker or pharmacophoric element capable of forming hydrogen bonds with biological targets. For example, aminomethylpyrimidine derivatives are used as precursors in the synthesis of spirocyclic acylguanidines, which are effective inhibitors of beta-secretase (BACE1), an enzyme implicated in the development of Alzheimer's disease. nbinno.com The synthesis of various aminomethyl derivatives is a common strategy in the development of novel therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-11-2-1-4(3-10)12-5/h1-2H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSFRKTTKQWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264401 | |
| Record name | 2-(Trifluoromethyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916303-80-5 | |
| Record name | 2-(Trifluoromethyl)-4-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916303-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-4-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 4 Pyrimidinemethanamine, 2 Trifluoromethyl
Reactivity Profile of the Pyrimidine (B1678525) Core
The pyrimidine ring in 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic is further intensified by the potent electron-withdrawing nature of the trifluoromethyl group at the C2 position. Consequently, the pyrimidine core of this molecule is highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring
Electrophilic aromatic substitution (SEAr) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. nih.gov However, the pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is exacerbated by the presence of multiple nitrogen atoms and electron-withdrawing substituents. la-press.org This inherent electron deficiency makes electrophilic attack on the pyrimidine ring challenging. mdpi.com
For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, the presence of the strongly deactivating trifluoromethyl group further diminishes the ring's electron density, rendering it highly resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for electron-rich aromatic systems, are generally not observed under standard conditions for this compound. Attempted electrophilic substitution would likely require harsh reaction conditions and may lead to degradation of the molecule rather than the desired substitution. The C5 position is the most likely site for any potential electrophilic attack, as it is the least electron-deficient position on the pyrimidine ring. la-press.org
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring in 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- makes it highly susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.org The trifluoromethyl group at the C2 position, along with the ring nitrogens, significantly activates the ring towards attack by nucleophiles. The positions most susceptible to nucleophilic attack are C4 and C6, followed by C2.
In the context of synthesizing derivatives of 2-(trifluoromethyl)pyrimidine (B47934), related compounds bearing a leaving group at the 4-position, such as a halogen, readily undergo nucleophilic substitution. For instance, 4-chloro-2-(trichloromethyl)pyrimidines serve as versatile intermediates for the synthesis of various substituted pyrimidines through nucleophilic substitution reactions. sciprofiles.comthieme.de Similarly, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes facile substitution with a range of nucleophiles. rsc.org While the aminomethyl group at the C4 position of the target compound is not a typical leaving group, its precursor, a 4-halomethyl-2-(trifluoromethyl)pyrimidine, would be highly reactive towards nucleophiles. This reactivity allows for the introduction of the aminomethyl group or other functionalities at this position.
The general reactivity trend for nucleophilic substitution on dihalopyrimidines often favors the C4 position over the C2 position. nih.gov This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.
Metal-Catalyzed Coupling Reactions at Pyrimidine Ring Positions
Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For pyrimidine derivatives, these reactions provide a powerful method for the functionalization of the heterocyclic core. While specific examples for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- are not extensively documented, the reactivity of related halopyrimidines in such transformations provides significant insight.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are commonly employed to introduce aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. For these reactions to occur, a leaving group, typically a halogen, is required at the position of coupling. Therefore, a precursor like 4-chloro- or 4-bromo-2-(trifluoromethyl)pyrimidine (B1524946) would be a suitable substrate for such transformations. For instance, palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines has been shown to be selective for the C2 position under specific ligand control, highlighting the ability to direct these reactions to a particular site. researchgate.netfigshare.com In the absence of such specific control, reactions on 2,4-dihalopyrimidines generally favor substitution at the C4 position. figshare.com
Reactions Involving the Aminomethyl Group
The aminomethyl group attached to the C4 position of the pyrimidine ring is a versatile functional handle that can participate in a variety of chemical transformations. Its primary amine nature allows for reactions typical of alkylamines, providing a gateway to a diverse range of derivatives.
Amine Alkylation and Acylation Reactions
The primary amine of the aminomethyl group is nucleophilic and readily undergoes alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, to introduce one or two alkyl groups on the nitrogen atom. la-press.org Studies on the N-alkylation of related 4-trichloromethylpyrimidinones have demonstrated the feasibility of introducing substituents on the pyrimidine nitrogen, suggesting that the exocyclic amine of the target compound would be similarly reactive. la-press.org
N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, leads to the formation of amides. This reaction is a common method for the derivatization of amines and has been applied to various pyrimidine-containing molecules. For example, the acylation of aminopyrimidines is a well-established transformation. nih.gov These acylation reactions can be utilized to introduce a wide array of functional groups, thereby modifying the physicochemical properties of the parent molecule.
| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines |
| Acylation | Acyl Chlorides (RCOCl) | Amides |
| Acylation | Acid Anhydrides ((RCO)₂O) | Amides |
Condensation Reactions to Form Imines and Heterocycles
The primary amine of the aminomethyl group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. mdpi.comijrar.comnih.govresearchgate.net This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable final product or a reactive intermediate for further transformations.
The formation of Schiff bases from aminopyrimidine derivatives is a known synthetic strategy. ijrar.com These imines can then undergo cyclization reactions to form a variety of fused heterocyclic systems. For example, the reaction of aminopyrimidines with appropriate bifunctional reagents can lead to the synthesis of fused pyrimidines, such as pyrimido[1,2-a]pyrimidines or other related heterocyclic structures. eurjchem.com The synthesis of novel fused pyrimidine derivatives often utilizes the reactivity of an amino group on the pyrimidine ring to build complex molecular architectures. eurjchem.comnih.gov
| Reactant | Product | Subsequent Reaction |
|---|---|---|
| Aldehyde (R-CHO) | Imine (Schiff Base) | Cyclization to form fused heterocycles |
| Ketone (R₂C=O) | Imine (Schiff Base) | Cyclization to form fused heterocycles |
Oxidation and Reduction Chemistry of the Aminomethyl Moiety
The aminomethyl group attached to the C4 position of the pyrimidine ring is a key site for chemical transformations. Its reactivity is analogous to that of benzylic amines, influenced significantly by the electronic nature of the attached pyrimidine ring.
Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation by various reagents. The electron-withdrawing nature of the 2-(trifluoromethyl)pyrimidine ring can influence the reaction pathways. Mild oxidation could potentially convert the primary amine to an imine, which may exist in equilibrium with its tautomeric enamine form or undergo further hydrolysis to form the corresponding aldehyde, 2-(trifluoromethyl)pyrimidine-4-carbaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, could lead to more extensive oxidation. This can result in the formation of a carboxylic acid at the C4 position, namely 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, through the complete oxidative cleavage of the aminomethyl group. The specific products obtained would be highly dependent on the choice of oxidant and the reaction conditions, as summarized in the table below.
Interactive Data Table: Potential Oxidation Reactions
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Mild Oxidants (e.g., MnO₂) | 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde (via imine) | Neutral, aprotic solvent |
| Strong Oxidants (e.g., KMnO₄) | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | Basic or acidic aqueous solution, heating |
| Selective Amine Oxidants | Imine or Nitrile derivatives | Dependent on specific reagent (e.g., hypervalent iodine) |
Reduction: The aminomethyl group is in a reduced state, and therefore, typical reduction reactions are not applicable. However, the C-N bond could be susceptible to hydrogenolysis under certain catalytic conditions (e.g., using a palladium catalyst and a hydrogen source). This reaction would cleave the aminomethyl group, leading to the formation of 4-methyl-2-(trifluoromethyl)pyrimidine. This type of reaction is generally less common for simple amines but can be facilitated by the activation provided by the heterocyclic ring.
Influence of the Trifluoromethyl Group on Pyrimidine Reactivity
The trifluoromethyl (-CF₃) group at the C2 position is a powerful modulator of the pyrimidine ring's reactivity due to its distinct electronic and steric properties. mdpi.com
Electronic Effects of the Trifluoromethyl Group on Ring Activation/Deactivation
The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms. wikipedia.org The addition of a trifluoromethyl group, one of the strongest electron-withdrawing groups in organic chemistry, profoundly amplifies this π-deficiency. mdpi.comresearchgate.net
This strong inductive (-I) and resonance (-M) effect deactivates the pyrimidine ring towards electrophilic aromatic substitution. Electrophilic attack, which typically occurs at the C5 position in pyrimidines (the most electron-rich position), would be significantly slower for 2-(trifluoromethyl)pyrimidine derivatives compared to the unsubstituted parent heterocycle. wikipedia.org
Conversely, the trifluoromethyl group strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the -CF₃ group (in this case, C4 and C6) become highly electrophilic and susceptible to attack by nucleophiles. This enhanced reactivity facilitates the displacement of leaving groups at these positions and can even enable reactions with carbanions or other soft nucleophiles.
Steric Effects of the Trifluoromethyl Group on Reaction Regioselectivity
The trifluoromethyl group is significantly larger than a hydrogen atom and is considered bulkier than a methyl group. mdpi.com This steric hindrance can play a crucial role in directing the regioselectivity of reactions.
The bulk of the -CF₃ group at the C2 position can sterically hinder the approach of reagents to the adjacent positions, namely the N1 and C6 positions. For instance, in reactions involving large or bulky nucleophiles, attack at the C4 position would likely be favored over the C6 position, assuming both were similarly activated electronically. This steric influence can be a valuable tool in synthetic strategies for achieving regioselective functionalization of the pyrimidine core. For instance, in reactions involving disubstituted pyrimidines, steric effects have been shown to influence biological activity, likely by dictating the preferred conformation for receptor binding. acs.org
Cascade and Domino Reactions Incorporating 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
A cascade reaction, also known as a domino or tandem reaction, involves a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. wikipedia.org The unique combination of a nucleophilic aminomethyl group and a highly electrophilic pyrimidine ring in 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- makes it a potentially valuable substrate for such reactions.
While specific examples incorporating this exact molecule are not prevalent in the literature, its structure allows for the design of hypothetical cascade sequences. For example, the primary amine could act as an intramolecular nucleophile. If a suitable electrophilic center were introduced elsewhere on a molecule tethered to the amine, a cascade cyclization could be initiated.
Alternatively, the amine could participate in an intermolecular reaction that then triggers a subsequent intramolecular transformation. An example could be a multicomponent reaction where the amine, an aldehyde, and a third component react to form an intermediate that subsequently cyclizes onto the activated pyrimidine ring. The synthesis of various fluorinated azaheterocycles has been achieved through such domino processes. nih.gov
Reaction Kinetics and Mechanistic Pathways
Detailed kinetic studies on 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- are scarce. However, the mechanistic pathways of its reactions can be reliably predicted based on the well-established principles of heterocyclic and fluorine chemistry.
Nucleophilic Aromatic Substitution (SNAr): For reactions involving the displacement of a leaving group at the C4 or C6 positions, the mechanism would proceed via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing ability of the trifluoromethyl group would significantly stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate compared to an unsubstituted pyrimidine.
Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution at the C5 position would involve the formation of a cationic intermediate (a σ-complex or arenium ion). The trifluoromethyl group would destabilize this positively charged intermediate, leading to a high activation energy and consequently, a very slow reaction rate. Such reactions would require harsh conditions and highly reactive electrophiles.
Side-Chain Reactions: Reactions at the aminomethyl group would follow standard mechanistic pathways for primary amines. For example, oxidation might proceed through single-electron transfer (SET) or hydride abstraction mechanisms, depending on the oxidant used.
Interactive Data Table: Predicted Kinetic Effects of the -CF₃ Group
| Reaction Type | Predicted Effect on Rate (vs. unsubstituted pyrimidine) | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Significant Rate Increase | Stabilization of the negative charge in the Meisenheimer intermediate. |
| Electrophilic Aromatic Substitution | Significant Rate Decrease | Destabilization of the positive charge in the arenium ion intermediate. |
| Radical Substitution | Moderate Rate Increase | The -CF₃ group can stabilize radical intermediates. |
| Deprotonation at C5 | Increased Acidity | Inductive withdrawal stabilizes the resulting carbanion. |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is anticipated to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the aminomethyl substituent. The pyrimidine ring protons, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. Specifically, the proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 would also present as a doublet due to coupling with H-6. The protons of the aminomethyl group (-CH₂NH₂) at position 4 would likely appear as a singlet, integrating to two protons. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
Based on data from analogous structures, the expected chemical shifts are outlined in the table below.
| Proton | Multiplicity | Expected Chemical Shift (ppm) |
| H-5 | Doublet (d) | ~7.20 - 7.40 |
| H-6 | Doublet (d) | ~8.80 - 9.00 |
| -CH₂- | Singlet (s) | ~4.00 - 4.20 |
| -NH₂ | Broad Singlet (br s) | Variable |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrimidine ring carbons are expected to show distinct resonances. The carbon atom bonded to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The other pyrimidine carbons (C-4, C-5, and C-6) and the methylene (B1212753) carbon of the aminomethyl group will also have characteristic chemical shifts.
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-2 | ~155 - 158 | Quartet (q) |
| C-4 | ~165 - 168 | Singlet (s) |
| C-5 | ~118 - 122 | Singlet (s) |
| C-6 | ~158 - 161 | Singlet (s) |
| -CH₂- | ~45 - 50 | Singlet (s) |
| -CF₃ | ~120 - 124 | Quartet (q) |
Note: The chemical shifts are estimations based on related structures and can be influenced by the solvent.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet since there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of the -CF₃ group is a characteristic feature. For trifluoromethyl groups attached to a pyrimidine ring, the chemical shift is typically observed in the range of -60 to -75 ppm, relative to a standard such as CFCl₃.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-5 and C-5, H-6 and C-6, and the methylene protons with the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structural elucidation of this relatively rigid molecule, NOESY can provide information about through-space proximity of protons, which can be useful in confirming assignments in more complex structures.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (C₆H₆F₃N₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.
Calculated Exact Mass for C₆H₆F₃N₃ [M+H]⁺: 178.0587
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
The molecular ion peak (M+) would be expected, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the following cleavages:
Loss of the trifluoromethyl group: A common fragmentation pathway for compounds containing a CF3 group is the cleavage of the C-CF3 bond, resulting in the loss of a ·CF3 radical (mass = 69 u). This would produce a significant fragment ion. fluorine1.ru
Cleavage of the aminomethyl side chain: The bond between the pyrimidine ring and the aminomethyl group (-CH2NH2) is susceptible to cleavage. This could occur through benzylic-type cleavage, leading to the formation of a stable pyrimidinyl cation or a CH2NH2+ fragment (mass = 30 u).
Ring fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or N2, leading to various smaller fragment ions. sphinxsai.comsapub.org
A plausible fragmentation pattern is summarized in the interactive table below.
Table 1: Postulated Mass Spectrometry Fragmentation Data for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |
|---|---|---|
| M+ | [C6H6F3N3]+ | Molecular Ion |
| M - 69 | Loss of ·CF3 | Indicates presence of trifluoromethyl group |
| M - 30 | Loss of ·CH2NH2 | Cleavage of the aminomethyl side chain |
| 30 | [CH2NH2]+ | Aminomethyl cation |
Infrared (IR) Spectroscopy: Identification of Functional Groups
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific IR spectrum for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is not provided in the search results, the characteristic absorption bands can be predicted based on the known frequencies for similar pyrimidine and amine-containing compounds. ijirset.comripublication.com
The key functional groups in 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- and their expected IR absorption ranges are:
N-H stretching: The primary amine (-NH2) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. ijirset.comripublication.com
C-H stretching: Aromatic C-H stretching from the pyrimidine ring is expected around 3000-3100 cm-1, while aliphatic C-H stretching from the methylene (-CH2-) group will appear in the 2850-2960 cm-1 region.
C=N and C=C stretching: The pyrimidine ring will show characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm-1 region.
N-H bending: The N-H bending vibration of the primary amine is typically observed in the 1550-1650 cm-1 range. ijirset.com
C-F stretching: The strong electronegativity of fluorine results in intense C-F stretching absorption bands, which are expected in the 1000-1350 cm-1 region for the trifluoromethyl group.
The predicted IR absorption bands are detailed in the interactive table below.
Table 2: Predicted Infrared (IR) Absorption Bands for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH2) | N-H Stretch | 3300 - 3500 |
| Pyrimidine Ring | Aromatic C-H Stretch | 3000 - 3100 |
| Methylene (-CH2-) | Aliphatic C-H Stretch | 2850 - 2960 |
| Pyrimidine Ring | C=N and C=C Stretch | 1400 - 1650 |
| Primary Amine (-NH2) | N-H Bend | 1550 - 1650 |
| Trifluoromethyl (-CF3) | C-F Stretch | 1000 - 1350 |
Theoretical and Computational Chemistry Studies
Reaction Mechanism Elucidation via Computational Pathways
Transition State Characterization
The characterization of transition states is fundamental to understanding the mechanism of a chemical reaction. For reactions involving 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, such as nucleophilic aromatic substitution (SNAr), density functional theory (DFT) calculations can be employed to model the reaction pathway.
Based on studies of similar 2-substituted pyrimidines, a reaction with a nucleophile would likely proceed through a two-step mechanism involving a Meisenheimer intermediate. researchgate.net
First Transition State (TS1): This state corresponds to the initial attack of a nucleophile on the pyrimidine (B1678525) ring. The geometry of TS1 would show the nucleophile approaching the carbon atom bearing the trifluoromethyl group, leading to the formation of a partial bond. The energy of this state is crucial in determining the initial activation barrier of the reaction.
Meisenheimer Intermediate: Following TS1, a transient, relatively stable intermediate known as a Meisenheimer complex is formed. In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted.
Second Transition State (TS2): This state represents the expulsion of a leaving group from the Meisenheimer intermediate to restore the aromaticity of the pyrimidine ring. The characterization of TS2 is essential for understanding the latter part of the reaction coordinate.
The table below summarizes the hypothetical stages of a nucleophilic aromatic substitution reaction involving 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.
| Reaction Stage | Description |
|---|---|
| Reactants | Initial state with 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- and a nucleophile. |
| TS1 | First transition state involving the nucleophilic attack. |
| Meisenheimer Intermediate | Formation of a non-aromatic, anionic intermediate. |
| TS2 | Second transition state leading to the expulsion of a leaving group. |
| Products | Final substituted pyrimidine product. |
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. DFT calculations are a powerful tool for estimating the activation energies for different reaction pathways. For a hypothetical SNAr reaction of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, the Gibbs free energy of activation (ΔG‡) would be calculated for both transition states.
The following interactive table presents hypothetical activation energy values for a substitution reaction, illustrating the expected relative energies.
| Parameter | Hypothetical Value (kcal/mol) | Description |
|---|---|---|
| ΔG‡ (TS1) | 15 - 25 | Activation energy for the formation of the Meisenheimer intermediate. |
| ΔG‡ (TS2) | 5 - 15 | Activation energy for the expulsion of the leaving group. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in a solution or when interacting with other molecules over time. These simulations model the movement of atoms and molecules based on classical mechanics.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.
Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to the solvent. mdpi.com
Hydrogen Bonding Analysis: To characterize the interactions with solvent molecules or other solutes.
In silico Molecular Interaction Studies and Binding Site Analysis
In silico molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies can identify potential binding sites and characterize the non-covalent interactions involved.
For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, docking studies could be performed against various protein targets to understand its interaction patterns without implying any pharmacological effect. The interactions are typically governed by forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Based on studies of similar trifluoromethyl-substituted pyrimidine derivatives, the following interactions could be anticipated: nih.gov
Hydrogen Bonding: The aminomethyl group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The trifluoromethyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.
Electrostatic Interactions: The polarized C-F bonds of the trifluoromethyl group can participate in electrostatic interactions.
The table below details the potential molecular interactions of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.
| Type of Interaction | Potential Involving Group | Description |
|---|---|---|
| Hydrogen Bonding | -CH2NH2, Pyrimidine Nitrogens | Formation of hydrogen bonds with suitable donor/acceptor groups. |
| Hydrophobic Interactions | -CF3, Pyrimidine Ring | Interactions with nonpolar molecular regions. |
| Electrostatic Interactions | -CF3 | Interactions driven by charge distributions. |
These in silico analyses provide a foundational understanding of the molecule's behavior and interaction potential, guiding further experimental research.
Derivatization and Advanced Analog Synthesis of 4 Pyrimidinemethanamine, 2 Trifluoromethyl
Functionalization of the Aminomethyl Group
The primary amine of the aminomethyl substituent is a key nucleophilic center, enabling a wide range of chemical transformations. These reactions are fundamental in creating libraries of compounds for various research applications.
Amide Formation
The conversion of the primary amine to an amide is a common and straightforward derivatization strategy. This is typically achieved by reacting 4-pyrimidinemethanamine, 2-(trifluoromethyl)- with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the generated acid. researchgate.net
Alternatively, standard peptide coupling conditions provide a milder route to amide bond formation. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an activator such as dimethylaminopyridine (DMAP) facilitate the reaction between the amine and a carboxylic acid at ambient temperatures. frontiersin.org This method is particularly useful for coupling with sensitive or complex carboxylic acids. The reaction involves the activation of the carboxylic acid by EDCI, followed by nucleophilic attack from the aminomethyl group to form the stable amide linkage. frontiersin.org
A more specialized method involves the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates, using silver fluoride (B91410) as a key reagent. nih.govescholarship.org This process allows for the introduction of a trifluoromethyl group directly onto the amide nitrogen. nih.gov
Urea (B33335) and Thiourea (B124793) Derivatives
The primary amine can be readily converted into urea or thiourea derivatives. The most common method involves the reaction with an appropriate isocyanate (for ureas) or isothiocyanate (for thioureas) in an aprotic solvent. nih.gov This addition reaction is typically high-yielding and proceeds under mild conditions. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the corresponding urea or thiourea.
A variety of substituted phenyl isocyanates and isothiocyanates can be used to generate a library of derivatives, allowing for the introduction of diverse functional groups. nih.gov Alternative methods for urea synthesis include reactions with carbamates or utilizing phosgene (B1210022) substitutes in a one-pot procedure. google.com
Cyclic Amine Derivatives
The formation of cyclic amine derivatives, such as pyrrolidines or piperidines, involves the construction of a new ring incorporating the aminomethyl nitrogen. A general and effective strategy is the N-heterocyclization of the primary amine with a suitable diol, catalyzed by a transition metal complex, such as an iridium catalyst. organic-chemistry.orgorganic-chemistry.org For example, reaction with 1,4-butanediol (B3395766) in the presence of a Cp*Ir complex can yield the corresponding N-substituted pyrrolidine (B122466). organic-chemistry.org
Another classical approach involves the reaction of the primary amine with an alkyl dihalide, such as 1,4-dibromobutane (B41627) or 1,5-dibromopentane, via a double nucleophilic substitution to form the pyrrolidine or piperidine (B6355638) ring, respectively. This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. While polymerization can be a competing side reaction, conditions can be optimized to favor intramolecular cyclization. sciencemadness.org
Modification of the Pyrimidine (B1678525) Ring System
The pyrimidine ring, activated by the electron-withdrawing trifluoromethyl group, is amenable to further substitution and annulation reactions, enabling the synthesis of more complex, fused heterocyclic systems.
Introduction of Additional Substituents
The introduction of new substituents onto the pyrimidine ring can significantly alter the molecule's properties. The positions available for substitution are C-5 and C-6. The strong electron-withdrawing nature of the 2-(trifluoromethyl) group makes the pyrimidine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 4 and 6, if a suitable leaving group is present.
A common synthetic strategy involves starting with a halogenated precursor, such as 2-(trifluoromethyl)-4,6-dichloropyrimidine. The chlorine atoms can be sequentially or selectively replaced by various nucleophiles.
Amination: Nucleophilic substitution with amines can introduce new amino groups onto the ring. The reaction of a chloropyrimidine with an amine can occur in various solvents, sometimes promoted by acid or base, to yield the corresponding aminopyrimidine. nih.govnih.gov
Alkylation/Arylation: While direct C-H alkylation is challenging, functionalization can be achieved through cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated pyrimidine core. nih.govacs.org This allows for the introduction of a wide variety of alkyl and aryl groups.
Halogenation: Direct halogenation of the pyrimidine ring can be achieved using N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine atoms, typically at the C-5 position. elsevierpure.com These halogenated derivatives then serve as versatile intermediates for further cross-coupling reactions. nih.govacs.org
Ring Annulation Reactions
Ring annulation involves the construction of a new ring fused to the existing pyrimidine core, leading to bicyclic and polycyclic systems. These reactions often involve the reaction of a substituted pyrimidine with a bifunctional reagent.
One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved through the cyclocondensation of an aminopyrimidine with a 1,3-dielectrophilic species like an enaminone. nih.govacs.org The reaction proceeds via initial condensation followed by intramolecular cyclization to form the fused pyrazole (B372694) ring.
Similarly, pyrrolo[2,3-d]pyrimidine systems can be synthesized, which are known to be privileged scaffolds in medicinal chemistry. frontiersin.org The synthesis often involves building the pyrrole (B145914) ring onto a pre-functionalized pyrimidine. For instance, a pyrimidine bearing an amino group and a suitable adjacent substituent can undergo cyclization to form the fused pyrrole ring. researchgate.net More advanced transition metal-catalyzed C-H activation and annulation reactions provide powerful tools for constructing fused rings under controlled conditions. nih.govnih.gov
Strategies for Chiral Derivatization
While direct reports on the chiral derivatization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- are not extensively detailed in publicly available literature, established methodologies for the resolution and chiral modification of primary amines can be applied. The primary amine attached to the methylene (B1212753) group serves as a key handle for such transformations.
One common approach involves the use of chiral auxiliaries. These are chiral molecules that react with the racemic amine to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization or chromatography. Subsequent cleavage of the auxiliary group yields the desired enantiomerically pure amine.
Common Chiral Auxiliaries for Amine Resolution:
(R)- or (S)-α-Methylbenzylamine
(1R,2S)- or (1S,2R)-Ephedrine
Derivatives of tartaric acid
Camphorsulfonic acid
Another powerful technique is enzymatic kinetic resolution. Specific enzymes, such as lipases or proteases, can selectively acylate one enantiomer of the amine in the presence of an acyl donor, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated.
Furthermore, chiral derivatizing agents can be employed to form diastereomeric derivatives that can be analyzed and separated using chromatographic methods like HPLC or GC. Reagents such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogs react with the primary amine to form stable diastereomeric amides, allowing for the determination of enantiomeric excess and preparative separation.
Synthesis of Complex Molecular Architectures Utilizing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Building Block
The presence of the nucleophilic aminomethyl group makes 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- an excellent synthon for incorporation into larger, more complex molecular structures. Its utility is particularly evident in the construction of novel heterocyclic systems and macrocycles.
The primary amine can readily participate in a variety of carbon-nitrogen bond-forming reactions, including:
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to yield corresponding amides. This is a fundamental transformation for building larger molecules, including peptidomimetics and polymers.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This allows for the introduction of a wide range of substituents.
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
Sulfonamide formation: Reaction with sulfonyl chlorides.
Pictet-Spengler and Bischler-Napieralski reactions: For the synthesis of fused heterocyclic systems like tetrahydro-β-carbolines and dihydroisoquinolines, respectively, provided a suitable aromatic partner is tethered to the amine.
The pyrimidine ring itself, being electron-deficient, can also engage in certain reactions, although the trifluoromethyl group can influence its reactivity. Nucleophilic aromatic substitution on the pyrimidine ring is a potential pathway for further functionalization, though it typically requires harsh conditions or the presence of a good leaving group on the ring.
The bifunctional nature of this building block, with a reactive amine and a modifiable heterocyclic core, makes it particularly suitable for the synthesis of macrocycles through intramolecular cyclization strategies. For instance, by tethering a reactive group to a distant part of a molecule containing the 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- moiety, ring-closing reactions can be initiated.
Design Principles for Novel Pyrimidine-Based Structures
The design of novel structures based on the 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- scaffold is guided by several key principles aimed at modulating the physicochemical and biological properties of the resulting molecules.
Key Design Considerations:
Introduction of Lipophilicity and Metabolic Stability: The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and can increase the metabolic stability of a compound by blocking sites of oxidative metabolism. The incorporation of the 2-(trifluoromethyl)pyrimidine (B47934) moiety is a deliberate strategy to enhance these properties in a target molecule.
Modulation of Basicity: The pKa of the primary amine is influenced by the electron-withdrawing nature of the 2-(trifluoromethyl)pyrimidine ring. This can be a critical factor in drug-receptor interactions, as it affects the ionization state of the molecule at physiological pH. Further derivatization of the amine allows for fine-tuning of this basicity.
Vectorial Orientation of Substituents: The geometry of the pyrimidine ring and the tetrahedral carbon of the aminomethyl group provide a defined spatial arrangement for appended substituents. This is crucial for optimizing interactions with biological targets such as enzymes or receptors, where a precise three-dimensional orientation of functional groups is often required for high-affinity binding.
Scaffold Hopping and Bioisosterism: The pyrimidine ring can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems in known bioactive molecules. The unique electronic and steric properties of the 2-(trifluoromethyl)pyrimidine core can lead to improved potency, selectivity, or pharmacokinetic profiles.
Introduction of Hydrogen Bonding Moieties: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the N-H of the primary amine (or its derivatives) can act as a hydrogen bond donor. The strategic placement of these functionalities is a cornerstone of rational drug design.
Conclusion and Future Research Directions
Summary of Current Understanding
A thorough review of available scientific literature and chemical databases indicates that specific research on 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is exceptionally limited. While the broader class of trifluoromethyl-substituted pyrimidines has garnered significant attention for their potential biological activities, this particular isomer remains largely unexplored. The trifluoromethyl group is known to significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the pyrimidine (B1678525) core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs. wjarr.com The methanamine substituent at the 4-position of the pyrimidine ring provides a site for further chemical modification and potential interactions with biological macromolecules. However, without specific studies on this compound, any discussion of its properties remains speculative and based on general principles of medicinal chemistry.
Identification of Knowledge Gaps
The primary and most significant knowledge gap is the near-complete absence of published data for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- . This encompasses a lack of information across all fundamental areas of its chemical and biological profile. Specific knowledge gaps include:
Synthesis: There are no established or reported synthetic routes specifically for this compound.
Physicochemical Properties: Experimental data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not available in the public domain.
Reactivity: The chemical reactivity of this compound, including its stability under various conditions and its behavior in different types of chemical reactions, has not been documented.
Biological Activity: There are no published studies on the biological effects of this compound, including its potential therapeutic applications or toxicological profile.
Structure-Activity Relationships: Without any activity data, no structure-activity relationships can be established.
Proposed Future Research Avenues in Synthesis and Reactivity
To address the current knowledge gaps, future research should initially focus on the development of a reliable and efficient synthetic route to obtain 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- . A potential starting point could be the corresponding 4-chloro or 4-cyano-2-(trifluoromethyl)pyrimidine, followed by nucleophilic substitution or reduction, respectively.
Once the compound is synthesized and purified, a thorough investigation of its reactivity should be undertaken. This could include:
N-functionalization: Exploring reactions of the primary amine, such as acylation, alkylation, and reductive amination, to create a library of derivatives.
Ring Chemistry: Investigating the reactivity of the pyrimidine ring itself, such as its susceptibility to nucleophilic aromatic substitution or other transformations.
Stability Studies: Assessing the compound's stability under various pH conditions, temperatures, and in the presence of oxidative or reductive agents.
Potential for New Synthetic Methodologies and Chemical Transformations
The synthesis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- could serve as a platform for developing novel synthetic methodologies. For instance, exploring direct C-H amination at the 4-position of a suitable 2-(trifluoromethyl)pyrimidine (B47934) precursor could represent a more atom-economical approach compared to traditional multi-step sequences.
Furthermore, the unique electronic properties conferred by the trifluoromethyl group might enable novel chemical transformations. The reactivity of the methanamine group in the context of the electron-deficient pyrimidine ring could be exploited for the development of new ligation chemistries or for the synthesis of complex molecular architectures. A systematic study of its reaction profile could uncover unexpected and synthetically useful transformations, contributing to the broader field of heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis often involves coupling reactions, such as amidation or nucleophilic substitution, with intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline . Yield optimization requires precise control of stoichiometry, temperature (e.g., room temperature for THF-based reactions ), and catalysts. Purity is validated via HPLC (retention time: 1.01–1.25 minutes under SQD-FA05 conditions) .
Q. How is this compound characterized analytically, and what spectroscopic techniques are critical for structural confirmation?
- Methodology :
- LCMS : Molecular ion peaks (e.g., m/z 742 [M+H]+ ) confirm molecular weight.
- HPLC : Retention time reproducibility ensures batch consistency .
- NMR/IR : Used for functional group identification (e.g., trifluoromethyl signals at ~110–120 ppm in NMR) .
- Reference : NIST Chemistry WebBook provides spectral benchmarks for trifluoromethylpyrimidines .
Q. What are the known biological or pharmacological applications of this compound in academic research?
- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery for kinase inhibitors or antimicrobial agents. In vitro assays (e.g., enzyme inhibition) are paired with structural analogs to study structure-activity relationships .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 4-Pyrimidinemethanamine derivatives in complex reactions?
- Methodology : Density functional theory (DFT) calculations model electron density and kinetic energy to predict regioselectivity in substitution reactions. For example, the Colle-Salvetti correlation-energy formula can optimize reaction pathways for trifluoromethylated intermediates.
- Validation : Compare computational results with experimental LCMS/HPLC data to refine models .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent HPLC retention times or LCMS fragmentation patterns?
- Methodology :
- HPLC : Verify mobile phase composition, column aging, and temperature gradients .
- LCMS : Standardize ionization conditions (e.g., ESI vs. APCI) and collision energy to reduce fragmentation variability.
- Case Study : Patent EP 4 374 877 reports retention time discrepancies (1.01 vs. 1.25 minutes) due to minor pH shifts in the mobile phase .
Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring of this compound?
- Methodology :
- Electrophilic substitution : Use directing groups (e.g., amino or hydroxyl) to control reaction sites .
- Catalysis : Transition metals (Pd, Cu) enable cross-coupling at specific positions .
- Example : Brominated pyrimidines require careful halogen placement to avoid steric clashes with the trifluoromethyl group .
Q. How does the compound’s stability under varying storage conditions (e.g., light, humidity) impact experimental reproducibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
